molecular formula C10H16O2 B080503 Ethyl 2-octynoate CAS No. 10519-20-7

Ethyl 2-octynoate

Cat. No.: B080503
CAS No.: 10519-20-7
M. Wt: 168.23 g/mol
InChI Key: QPMDWYXUSMRVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-octynoate, also known as ethyl heptyne carboxylate, is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2-octynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond between the second and third carbon atoms in the octyl chain. This compound is used in various chemical applications due to its reactivity and distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-octynoate can be synthesized through the esterification of 2-octynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-octynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl 2-octenoate or ethyl octanoate, depending on the reducing agent used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-octynoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-octynoate involves its interaction with various molecular targets. The triple bond in its structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial or antifungal effects. The exact pathways and molecular targets involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Ethyl 2-octynoate can be compared with other similar compounds, such as:

    Ethyl 2-octenoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl octanoate: Saturated ester with no double or triple bonds.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical and biological applications .

Properties

IUPAC Name

ethyl oct-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDWYXUSMRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065104
Record name Ethyl 2-octynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-20-7
Record name Ethyl 2-octynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-octynoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-octynoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octynoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-octynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oct-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OCTYNOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH780U0N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: The research highlights the phytotoxic effects of pulp and paper mill effluent. Could compounds like Ethyl 2-octynoate, if present in such effluent, contribute to these effects?

A1: While the study doesn't specifically analyze this compound, it underscores the detrimental impact of residual organic pollutants on plant germination and growth . Further research is needed to determine if this compound, with its specific chemical properties, exhibits phytotoxic effects and whether its presence in pulp and paper mill effluent contributes to the overall toxicity observed in the study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.